molecular formula C17H13FN2 B8328272 3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine

3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine

Número de catálogo: B8328272
Peso molecular: 264.30 g/mol
Clave InChI: FGBOCGXIYSACDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine is a fluorinated biphenyl-substituted pyridine derivative characterized by a pyridin-2-amine core and a 3-fluorobiphenyl moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation.

Propiedades

Fórmula molecular

C17H13FN2

Peso molecular

264.30 g/mol

Nombre IUPAC

3-(2-fluoro-4-phenylphenyl)pyridin-2-amine

InChI

InChI=1S/C17H13FN2/c18-16-11-13(12-5-2-1-3-6-12)8-9-14(16)15-7-4-10-20-17(15)19/h1-11H,(H2,19,20)

Clave InChI

FGBOCGXIYSACDA-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=C(N=CC=C3)N)F

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Comparisons

The table below highlights structural similarities and differences between 3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine and key analogs:

Compound Name Core Structure Substituents Key Features
3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine Pyridin-2-amine 3-(3-Fluorobiphenyl-4-yl) Biphenyl group enhances π-π stacking; fluorine improves metabolic stability
Crizotinib (Fig. 15 in ) Pyridin-2-amine 1-(2,6-Dichloro-3-fluorophenyl)ethoxy, piperidin-4-yl-pyrazole Bulky substituents enhance kinase selectivity (ALK/ROS1 inhibition)
6-(3-Fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine () Pyrido[3,2-d]pyrimidin-2-amine 6-(3-Fluorophenyl), 4-(1-methylpropoxy) Fused pyrimidine ring increases rigidity; alkoxy chain modulates solubility
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine () Pyrimidin-2-amine 4-(3-Fluorophenyl), 6-(5-methylfuran-2-yl) Pyrimidine core with furan substituent; lower molecular weight (269.27 g/mol)
[3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine () Pyridin-2-amine 3-(3-Aminophenyl), 5-CF₃, dimethylamine Trifluoromethyl group enhances lipophilicity; dimethylamine improves basicity

Key Observations :

  • Biphenyl vs. Monophenyl: The biphenyl group in the target compound may enhance target binding via extended aromatic interactions compared to monophenyl analogs (e.g., ) .
  • Fluorine Positioning : Fluorine at the 3-position (meta) is common in kinase inhibitors (e.g., crizotinib) to optimize steric and electronic effects .
  • Core Heterocycles : Pyridine vs. pyrimidine cores influence binding modes; pyrimidines often exhibit higher rigidity and altered hydrogen-bonding capacity .

Pharmacological and Functional Comparisons

While direct activity data for 3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine are unavailable, inferences can be drawn from analogs:

Compound Target/Activity Selectivity/IC₅₀/Kᵢ Reference
Crizotinib ALK/ROS1 kinase inhibition IC₅₀: <50 nM for ALK; >1000 nM for A₁/A₃ receptors
4-(3-Fluorophenyl)-pyrimidin-2-amine () Not explicitly stated N/A
LAS38096 () A₂B adenosine receptor antagonism Kᵢ = 17 nM; >1000 nM selectivity over A₁/A₃
Pyridopyrazine-p38 MAP kinase inhibitor () p38 MAP kinase IC₅₀: ~10 nM (in vitro)

Key Insights :

  • Kinase vs.
  • Selectivity : Fluorine and biphenyl groups may improve selectivity by filling hydrophobic pockets in kinase domains, as seen in crizotinib .

Physicochemical Properties :

Property 3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine (Est.) Crizotinib 6-(3-Fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
Molecular Weight (g/mol) ~300 (estimated) 450.34 357.37 ()
LogP (Predicted) ~3.5 (highly lipophilic) 4.1 2.8
Solubility Low (aqueous) Moderate (PEG-based) Low (alkoxy chain improves slightly)

Implications :

  • Higher lipophilicity (LogP >3) in the target compound may necessitate formulation optimization for bioavailability.
  • Biphenyl groups reduce solubility compared to alkoxy-substituted analogs () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.